Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H16ClNO3 and a molecular weight of 233.69 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Scientific Research Applications
Chemistry: Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and spirocycles .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to interact with biological targets and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical intermediates. Its unique structure makes it valuable for creating specialized polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylate: This compound has a similar structure but with an ethyl group instead of an acetyl group.
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound is used as a precursor for the synthesis of thia and oxa-azaspiro[3.4]octanes.
Uniqueness: Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is unique due to its chloroacetyl group, which provides distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly valuable in synthetic chemistry and drug design .
Properties
IUPAC Name |
tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHBAFYOPAVGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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